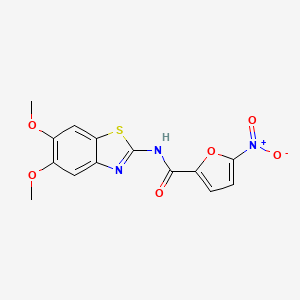
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of benzothiazole . Benzothiazole is a heterocyclic compound with a structural simplicity and ease of synthesis . It has been thoroughly explored for its therapeutic potential, demonstrating numerous pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
While the specific synthesis process for “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide” is not available, a similar compound, 2-[5,6-Dimethoxy-1,3-benzothiazol-2-yl]-1H-isoindole-1,3(2H)-dione (3f), was synthesized by stirring a solution of 2-amino-5,6-dimethoxy-1,3-benzothiazole and phthalic anhydride in glacial acetic acid at 130 °C for 7 h under an Ar atmosphere .Mechanism of Action
The exact mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism of action involves the inhibition of certain enzymes involved in the production of inflammatory mediators. Another proposed mechanism involves the activation of certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. The compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antimicrobial properties, which may make it useful in the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide for use in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and identifying potential targets for cancer therapy. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research involving N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Another area of interest is the identification of new biological targets for this compound, which may lead to the development of new therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex process that involves multiple steps. The compound is typically synthesized in a laboratory setting using a variety of chemical reagents and techniques. One of the most common methods for synthesizing this compound involves the reaction of 5-nitro-2-furoic acid with 2-amino-5,6-dimethoxybenzothiazole in the presence of a catalyst.
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been extensively studied for its potential use in scientific research. The compound has been shown to exhibit a range of interesting biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6S/c1-21-9-5-7-11(6-10(9)22-2)24-14(15-7)16-13(18)8-3-4-12(23-8)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJNDLYLDFBCKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2389636.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide](/img/structure/B2389638.png)

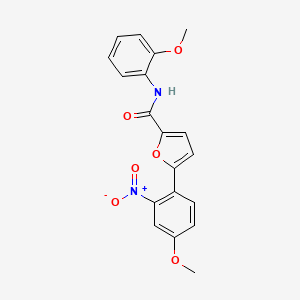
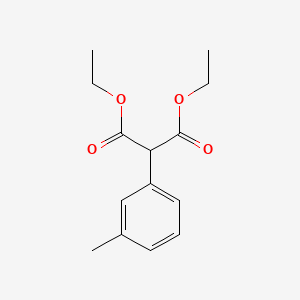

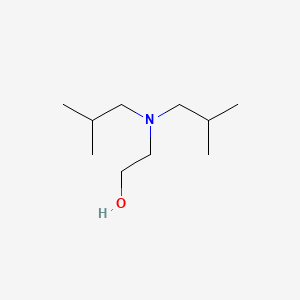
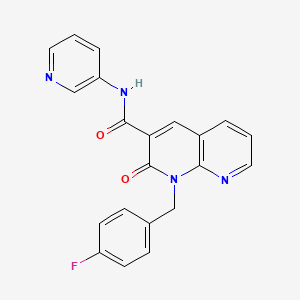
![3-[4-(dimethylamino)phenyl]-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2389650.png)
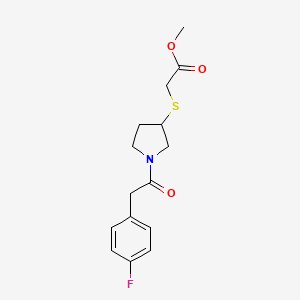
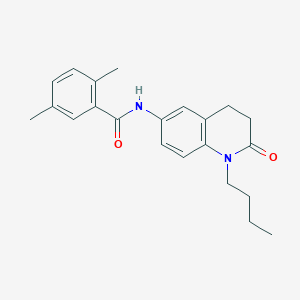
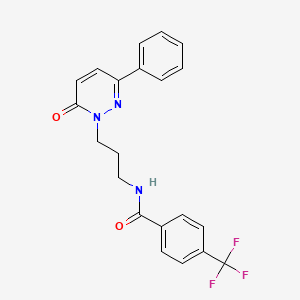
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)